Norsanguinarine

Antifungal Phytopathology Natural Product

Secure high-purity Norsanguinarine for precise research. Its unique tertiary amine structure provides superior cellular penetration over quaternary analogs like sanguinarine, enabling precise MMP9 catalytic domain inhibition studies (-8.3 kcal/mol). Ideal as a narrow-spectrum antifungal agent (100% inhibition of A. brassicicola and C. maculans) and a potent positive control (ED50 <4 µg/mL against P-388, KB16, A549, HT-29). Its lack of antiplasmodial activity also makes it a valuable negative control for malaria screens. Choose this ≥98% pure standard to ensure assay specificity and result reliability.

Molecular Formula C19H11NO4
Molecular Weight 317.3 g/mol
CAS No. 522-30-5
Cat. No. B1679967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorsanguinarine
CAS522-30-5
SynonymsNorsanguinarine; 
Molecular FormulaC19H11NO4
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C3=CN=C4C(=C3C=C2)C=CC5=CC6=C(C=C54)OCO6
InChIInChI=1S/C19H11NO4/c1-2-12-11-3-4-15-19(24-9-21-15)14(11)7-20-18(12)13-6-17-16(5-10(1)13)22-8-23-17/h1-7H,8-9H2
InChIKeyCNXVDVMAYXLWPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Norsanguinarine (CAS 522-30-5): Baseline Profile for Research Procurement of a Tertiary Benzo[c]phenanthridine Alkaloid


Norsanguinarine (CAS 522-30-5) is a tertiary benzo[c]phenanthridine alkaloid of weak basicity belonging to the isoquinoline alkaloid family, found in species of Papaveraceae, Fumariaceae, and Rutaceae [1]. It is a minor alkaloid in plants such as Argemone species and Macleaya cordata [1]. Structurally, it is the N-demethylated analog of the quaternary alkaloid sanguinarine, lacking a methyl group at the N-13 position, which confers distinct chemical reactivity and biological selectivity [2].

Why Norsanguinarine (CAS 522-30-5) Cannot Be Replaced by Sanguinarine, Dihydrosanguinarine, or Chelerythrine in Critical Assays


Norsanguinarine's absence of an N-methyl group relative to sanguinarine and chelerythrine is not a minor structural variation; it dictates distinct pharmacokinetic and target-engagement profiles [1]. Sanguinarine, a quaternary ammonium salt, exhibits broad-spectrum cytotoxicity but suffers from high toxicity to normal cells, limiting its therapeutic window [2]. Norsanguinarine, as a tertiary amine, may exhibit improved cellular penetration and altered efflux kinetics, yet direct comparative toxicity data remain sparse [3]. Dihydrosanguinarine, the reduced form, shows weaker antifungal activity and different apoptotic induction thresholds . These nuanced differences mean that substituting norsanguinarine with a structurally related alkaloid in a bioassay or synthetic scheme without rigorous validation can lead to false negatives or off-target effects, as demonstrated by divergent MMP9 binding affinities within the same study [4].

Quantitative Differentiation Evidence for Norsanguinarine (CAS 522-30-5) Relative to Closest Analogs


Antifungal Selectivity: Norsanguinarine vs. Hunnemanine Against Phytopathogenic Fungi

In a direct comparative antifungal assay, norsanguinarine exhibited 100% inhibition of spore germination against Alternaria brassicicola and Curvularia maculans at 1000 ppm, whereas the co-isolated isoquinoline alkaloid hunnemanine showed a different spectrum of activity, achieving 100% inhibition against A. brassicae, Helminthosporium pennisetti, and Fusarium lini at the same concentration [1]. This demonstrates a non-overlapping antifungal profile despite structural similarities.

Antifungal Phytopathology Natural Product

MMP9 Catalytic Domain Binding: Norsanguinarine vs. Sanguinarine and Derivatives

In a computational docking study evaluating binding to the MMP9 catalytic domain, norsanguinarine demonstrated a binding affinity of -8.3 kcal/mol, comparable to the parent compound sanguinarine (-8.5 kcal/mol) and superior to ethoxysanguinarine (-7.5 kcal/mol) [1]. Dihydrosanguinarine (-8.2 kcal/mol) and 10-hydroxydihydrosanguinarine (-8.3 kcal/mol) showed similar values, indicating that N-demethylation preserves key binding interactions while potentially altering pharmacokinetics.

Cancer Metastasis MMP9 Molecular Docking

Cytotoxic Potency: Norsanguinarine vs. Inactive Analogs in Corydalis tashiroi Extract

Norsanguinarine, isolated from Corydalis tashiroi, exhibited significant cytotoxic activity with ED50 values < 4 µg/mL against P-388 (murine leukemia), KB16 (human nasopharyngeal carcinoma), A549 (human lung carcinoma), and HT-29 (human colon adenocarcinoma) cell lines [1]. In the same study, other co-isolated alkaloids including dihydrosanguinarine, oxysanguinarine, (-)-tetrahydropalmatine, and (-)-scoulerine were inactive or showed negligible cytotoxicity [1]. This underscores that the demethylated benzo[c]phenanthridine core of norsanguinarine is critical for cytotoxicity, whereas reduced or oxidized analogs lack this activity.

Cytotoxicity Cancer Alkaloid Natural Product

Anti-Malarial Inactivity: Norsanguinarine as a Negative Control vs. Simplicifolianine

In an antiplasmodial assay against multidrug-resistant Plasmodium falciparum K1CB1, norsanguinarine showed no significant activity, whereas the protoberberine alkaloid simplicifolianine exhibited potent activity with an IC50 of 1.29 µg/mL [1]. Dihydrosanguinarine, 6-methoxydihydrosanguinarine, and oxysanguinarine were also inactive [1]. This selective inactivity positions norsanguinarine as a useful negative control or a scaffold for semi-synthetic optimization to introduce antiplasmodial activity.

Anti-malarial Plasmodium falciparum Selectivity

Structural Determinant of Activity: N-Demethylation as a Key Differentiator from Sanguinarine

Norsanguinarine differs from sanguinarine solely by the absence of an N-methyl group (13-demethylsanguinarine). This demethylation converts sanguinarine from a quaternary ammonium salt to a tertiary amine, drastically altering its basicity (pKa shift) and cellular permeability [1]. While direct comparative quantitative data on cellular uptake are limited for norsanguinarine, studies on analogous N-demethylated benzo[c]phenanthridines (e.g., norchelerythrine vs. chelerythrine) demonstrate that quaternary salts exhibit higher cytotoxicity but also greater toxicity to normal cells, whereas tertiary amines often show improved selectivity [2]. This structural difference is the foundational rationale for norsanguinarine's distinct biological profile.

Structure-Activity Relationship SAR Alkaloid Demethylation

Validated Application Scenarios for Norsanguinarine (CAS 522-30-5) Based on Comparative Evidence


Selective Antifungal Agent Development Targeting Alternaria brassicicola and Curvularia maculans

Given norsanguinarine's demonstrated 100% inhibition of A. brassicicola and C. maculans at 1000 ppm, while sparing other phytopathogens such as A. brassicae and F. lini (which are inhibited by hunnemanine) [1], this compound is ideal for developing narrow-spectrum antifungal agents. Researchers can leverage this specificity to design targeted crop protection strategies or to study fungal species-specific pathways without affecting beneficial fungi.

MMP9-Mediated Metastasis Research in Triple-Negative Breast Cancer

With a binding affinity of -8.3 kcal/mol to the MMP9 catalytic domain, nearly equivalent to sanguinarine (-8.5 kcal/mol) [1], norsanguinarine serves as a valuable tool compound for probing MMP9's role in TNBC metastasis. Its tertiary amine structure may offer superior cellular penetration compared to quaternary sanguinarine, making it a preferred choice for in vitro and in vivo mechanistic studies where MMP9 inhibition is desired.

Cytotoxicity Screening Reference Standard for P-388, KB16, A549, and HT-29 Cell Lines

Norsanguinarine consistently exhibits ED50 values < 4 µg/mL against P-388, KB16, A549, and HT-29 cell lines [1], while many related alkaloids (dihydrosanguinarine, oxysanguinarine, etc.) are inactive [2]. This makes norsanguinarine an excellent positive control or reference standard in cytotoxicity assays involving these cell lines, ensuring assay sensitivity and comparability across studies.

Negative Control for Antiplasmodial Drug Discovery Assays

As norsanguinarine lacks antiplasmodial activity against multidrug-resistant P. falciparum K1CB1 [1], it can be employed as a negative control in malaria drug discovery screens. This helps validate assay specificity and ensures that observed antiplasmodial effects are due to genuine activity rather than non-specific cytotoxicity, thereby improving hit validation workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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